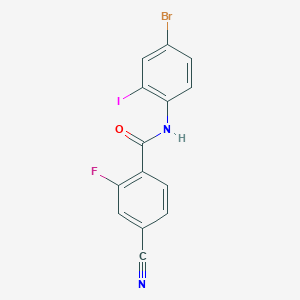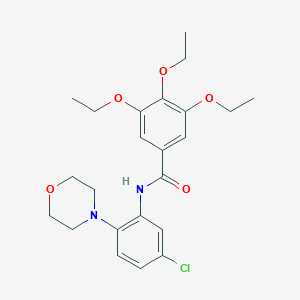![molecular formula C19H31ClN2O3 B283292 N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CEP-1347 and has been extensively studied for its ability to inhibit the activity of c-Jun N-terminal kinase (JNK), which is a key regulator of various cellular processes.
Wirkmechanismus
CEP-1347 exerts its neuroprotective effects by inhibiting the activity of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine, which is a key regulator of various cellular processes, including apoptosis, inflammation, and oxidative stress. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine is activated in response to various stress stimuli, including oxidative stress and inflammation, and its activation is implicated in the pathogenesis of various neurodegenerative diseases.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases. The compound has been shown to protect against neuronal cell death, reduce inflammation, and improve functional outcomes. CEP-1347 has also been shown to modulate the expression of various genes involved in neurodegeneration and has been shown to promote neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-1347 is a potent inhibitor of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine activity and has been shown to have significant neuroprotective effects in preclinical studies. The compound has a favorable pharmacokinetic profile and can be administered orally, which makes it a promising candidate for further development as a therapeutic agent. However, the compound has some limitations, including its potential toxicity and the need for further optimization to improve its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the research on CEP-1347. One potential direction is to further optimize the compound to improve its pharmacokinetic properties and reduce its toxicity. Another direction is to investigate the potential therapeutic applications of CEP-1347 in other diseases, such as traumatic brain injury and multiple sclerosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of CEP-1347 and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of CEP-1347 involves a multi-step process that includes the reaction of 2-chloro-5-ethoxy-4-propoxybenzyl chloride with 3-(4-morpholinyl)propylamine. The resulting intermediate is then subjected to further reactions to produce the final product. The synthesis of CEP-1347 has been optimized to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and stroke. The compound has been shown to inhibit N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine activity, which is implicated in the pathogenesis of these diseases. In preclinical studies, CEP-1347 has demonstrated neuroprotective effects and has been shown to improve functional outcomes in animal models of Parkinson's disease and stroke.
Eigenschaften
Molekularformel |
C19H31ClN2O3 |
|---|---|
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
N-[(2-chloro-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C19H31ClN2O3/c1-3-10-25-19-14-17(20)16(13-18(19)24-4-2)15-21-6-5-7-22-8-11-23-12-9-22/h13-14,21H,3-12,15H2,1-2H3 |
InChI-Schlüssel |
MNVNSCGQJIPKBT-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)Cl)CNCCCN2CCOCC2)OCC |
Kanonische SMILES |
CCCOC1=C(C=C(C(=C1)Cl)CNCCCN2CCOCC2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283209.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283210.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)



![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline](/img/structure/B283222.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B283227.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)